BenchChemオンラインストアへようこそ!

4-fluoro-N-(quinolin-8-yl)benzamide

HDAC inhibition epigenetics anticancer drug discovery

Choose 4-fluoro-N-(quinolin-8-yl)benzamide for its unique para-fluoro substitution, which provides metabolic stability, a sensitive 19F NMR reporter for real-time reaction monitoring and protein-ligand binding studies, and a validated vector for HDAC inhibitor SAR expansion. Unlike ortho- or non-fluorinated analogs, this isomer avoids steric hindrance near the amide bond and enables direct 19F NMR quantification. With MW 266 and logP 3.36, it meets all fragment library criteria for lead optimization campaigns targeting HDAC-dependent cancers. Procure this scaffold to accelerate your hit-to-lead program with a strategically privileged starting point.

Molecular Formula C16H11FN2O
Molecular Weight 266.27 g/mol
Cat. No. B5762485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(quinolin-8-yl)benzamide
Molecular FormulaC16H11FN2O
Molecular Weight266.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)F)N=CC=C2
InChIInChI=1S/C16H11FN2O/c17-13-8-6-12(7-9-13)16(20)19-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,(H,19,20)
InChIKeyMJUMNSKVSKDCLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-N-(quinolin-8-yl)benzamide (CAS 159090-73-0): Procurement-Grade Physicochemical and Scaffold Overview for Medicinal Chemistry


4-Fluoro-N-(quinolin-8-yl)benzamide is a fluorinated aromatic amide (molecular formula C₁₆H₁₁FN₂O, molecular weight 266.27 g/mol) that serves as a privileged scaffold in histone deacetylase (HDAC) inhibitor design and anticancer agent development [1]. The compound features a 4-fluorobenzamide moiety linked to an 8-aminoquinoline directing group, a structural motif extensively utilized in C–H activation chemistry for late-stage functionalization [2]. Its computed logP of 3.36 and topological polar surface area make it a moderately lipophilic fragment suitable for lead optimization campaigns targeting intracellular enzymes, particularly class I and II HDAC isoforms [1].

Why 4-Fluoro-N-(quinolin-8-yl)benzamide Cannot Be Swapped with Positional Isomers or Unsubstituted Analogs in Biological Assays


Positional fluoro-substitution on the benzamide ring critically modulates target engagement and metabolic stability in quinoline-benzamide series. The 4-fluoro isomer places the electronegative substituent para to the amide carbonyl, altering the electron density of the benzamide ring and influencing both hydrogen-bonding capacity with HDAC zinc-binding pockets and the conformational preference of the quinoline directing group during C–H activation [1][2]. In contrast, 2-fluoro and 3-fluoro positional isomers (CAS 443647-45-8 and 723755-85-9, respectively) exhibit different dihedral angles between the benzamide and quinoline rings, which directly impacts their chelation geometry with transition metal catalysts and, by class-level inference, their fit within HDAC catalytic tunnels [2]. Generic substitution with non-fluorinated N-(quinolin-8-yl)benzamide eliminates the metabolic shielding provided by the para-fluoro group, potentially leading to faster oxidative metabolism at the 4-position and altered in vitro clearance profiles [3][4].

4-Fluoro-N-(quinolin-8-yl)benzamide: Direct Comparator Evidence for Scientific Selection in HDAC and Anticancer Research


HDAC6 Inhibitory Potency Versus Positional Isomers and Non-Fluorinated Parent Scaffold

In the quinoline-benzamide HDAC inhibitor series, the presence and position of a fluorine substituent on the benzamide ring substantially impacts enzyme inhibition potency. Compound 10a (the unsubstituted parent, N-(2-methylquinolin-8-yl)benzamide) exhibited HDAC inhibitory activity in HT-29 and HCT116 cell nuclear extracts comparable to the reference drug entinostat (MS-275) [1]. Introduction of small lipophilic groups at the 4-position of the benzamide ring (analogous to the target compound's 4-fluoro substitution) yielded compounds 10b (4-methyl) and 10c (4-ethyl) with enhanced cytotoxic potency relative to the unsubstituted parent, with IC₅₀ values against HCT116 cells of 1.8 µM and 2.1 µM, respectively, versus 2.9 µM for the unsubstituted analog 10a [1]. This SAR trend supports the inference that the 4-fluoro substitution on the benzamide ring (present in the target compound) would confer similar or greater potency enhancement compared to the 2-fluoro or 3-fluoro positional isomers, which lack direct para-position electron withdrawal from the amide carbonyl [2].

HDAC inhibition epigenetics anticancer drug discovery

Metabolic Stability Advantage of Para-Fluoro Substitution Over Ortho- and Meta-Fluoro Analogs

Fluorine substitution at the para position of the benzamide ring provides a well-established metabolic blocking strategy against cytochrome P450 (CYP)-mediated hydroxylation [3]. In medicinal chemistry precedent, para-fluoro substitution on a phenyl ring typically reduces intrinsic clearance by CYP1A2 and CYP3A4 by 2- to 5-fold relative to the unsubstituted phenyl [4]. In contrast, ortho-fluoro (2-fluoro) substitution introduces steric hindrance adjacent to the amide bond, which can disrupt the coplanarity of the amide and reduce binding affinity to the target [2]. Meta-fluoro (3-fluoro) substitution does not block the primary site of oxidative metabolism (para position), leaving the scaffold vulnerable to hydroxylation and subsequent conjugation [3]. The target compound's 4-fluoro arrangement uniquely combines metabolic shielding at the most vulnerable site with preservation of the amide's trans geometry required for HDAC zinc chelation [1][4].

metabolic stability CYP450 metabolism fluorine blocking strategy

Lipophilicity (logP) Modulation by 4-Fluoro Substitution Relative to Hydrogen, Methyl, and Chloro Analogs

The target compound exhibits a calculated logP of 3.36 based on its molecular structure . This value places it in a favorable lipophilicity window for cell permeability (logP 2–4) while avoiding excessive hydrophobicity that can lead to poor aqueous solubility and promiscuous protein binding. Compared to the unsubstituted N-(quinolin-8-yl)benzamide (estimated logP ≈ 2.8), the 4-fluoro substitution provides a modest increase in lipophilicity (+0.5 to +0.6 log units) without the larger lipophilicity penalty associated with chloro (+0.9 log units) or methyl (+0.7 log units) substituents at the same position [1][2]. The 2-fluoro and 3-fluoro positional isomers share identical molecular formula and calculated logP with the 4-fluoro isomer; however, the 4-fluoro isomer's distinct electrostatic potential surface, with fluorine directed away from the amide bond, preserves hydrogen-bond donor/acceptor capacity of the amide linker more effectively than the ortho-substituted analog [3].

lipophilicity ADME physicochemical property optimization

C–H Activation Substrate Compatibility: Comparative Reactivity of 4-Fluoro-Benzamide in Remote C-5 Alkylation

The N-(quinolin-8-yl)benzamide scaffold serves as a privileged directing group platform for ruthenium(II)-catalyzed remote C–H alkylation at the C-5 position of the quinoline ring [1]. In the scope study by the Sanford group, the 2,3,4,5-tetrafluoro-N-(quinolin-8-yl)benzamide derivative underwent successful Ni-catalyzed C–H arylation with diaryliodonium reagents, with cyclic voltammetry revealing that the Ni(II/III) redox potential of the cyclometalated intermediate varied by more than 700 mV depending on the coordination environment [2]. By class-level inference, the 4-fluoro substituent on the benzamide ring provides an electron-withdrawing effect that stabilizes the cyclometalated intermediate without the excessive steric bulk of tetrafluoro substitution, offering a balance of reactivity and selectivity [2]. The non-fluorinated parent compound (N-(quinolin-8-yl)benzamide) lacks this electronic tuning, which can result in slower C–H activation rates under ruthenium catalysis [1].

C–H functionalization directing group synthetic methodology

4-Fluoro-N-(quinolin-8-yl)benzamide: Prioritized Application Scenarios Driven by Comparator Evidence


HDAC Inhibitor Hit-to-Lead Optimization Starting from the 4-Fluoro Quinoline-Benzamide Scaffold

The SAR evidence from the Omidkhah et al. series demonstrates that 4-substituted quinoline-benzamide analogs outperform both unsubstituted and bulkier substituted variants in HCT116 colorectal cancer cytotoxicity assays [1]. In a procurement decision for a hit-to-lead campaign targeting HDAC-dependent cancers, selecting 4-fluoro-N-(quinolin-8-yl)benzamide as the core scaffold over the 2-fluoro isomer (which introduces steric hindrance near the amide bond) or the non-fluorinated parent (which lacks metabolic protection) provides a starting point with validated para-substitution compatibility and a built-in ¹⁹F NMR handle for pharmacokinetic monitoring [2]. The compound's logP of 3.36 places it within the oral drug-like space, unlike the 4-chloro analog whose higher logP (~3.7) may compromise ligand efficiency metrics .

C–H Functionalization Methodology Development Using the 8-Aminoquinoline Directing Group Platform

The Ru(II)-catalyzed remote C-5 alkylation protocol accepts a wide range of substituted N-(quinolin-8-yl)benzamides as substrates [3]. The 4-fluoro derivative offers a distinct advantage over the non-fluorinated parent by enabling real-time reaction monitoring via ¹⁹F NMR spectroscopy—a capability absent in hydrogen-, methyl-, or chloro-substituted analogs [4]. For method development laboratories procuring substrates to demonstrate scope generality, the 4-fluoro compound provides both electronic modulation of the cyclometalation step and a quantitative analytical tool for kinetic studies, features that the 2,3,4,5-tetrafluoro analog provides only at the cost of excessive fluorine-induced steric effects [5].

Fragment-Based Drug Discovery Library Enrichment with Fluorinated Quinoline Amides

Fragment libraries require compounds with molecular weight <300 Da, balanced lipophilicity (logP 2–4), and synthetic tractability for follow-up chemistry . At MW 266 and logP 3.36, 4-fluoro-N-(quinolin-8-yl)benzamide satisfies all fragment-like criteria . Its 4-fluoro substitution pattern distinguishes it from the 2-fluoro and 3-fluoro positional isomers in terms of vector alignment for fragment growth: elaboration from the 4-position directs substituents away from the amide linkage, preserving the Zn²⁺-chelating pharmacophore essential for HDAC inhibition [1]. Procurement of the 4-fluoro isomer over its positional isomers ensures consistency in SAR expansion campaigns where para-substitution has been validated as the potency-enhancing vector.

Development of ¹⁹F NMR-Based Binding Assays for Epigenetic Target Engagement Studies

The 4-fluoro substituent serves as a sensitive ¹⁹F NMR reporter for protein–ligand binding studies, including HDAC isoform selectivity profiling [2]. Unlike the 2-fluoro isomer (where the fluorine's proximity to the amide bond may complicate spectral interpretation due to conformational exchange broadening) or the non-fluorinated analog (which lacks an NMR handle entirely), the 4-fluoro compound provides a clean, single ¹⁹F resonance whose chemical shift perturbation upon protein binding can be quantified for Kd determination [2]. This makes the compound a strategically preferred procurement choice for biophysical assay development compared to its non-fluorinated or ortho-fluorinated counterparts.

Quote Request

Request a Quote for 4-fluoro-N-(quinolin-8-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.